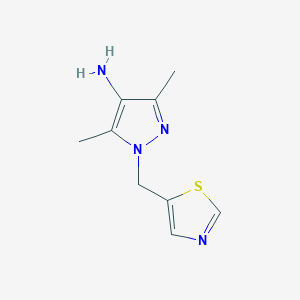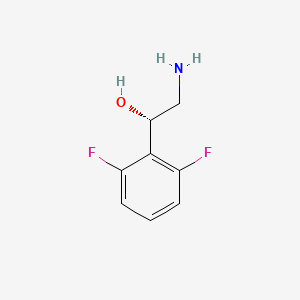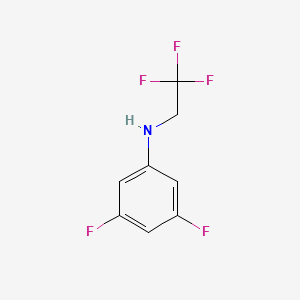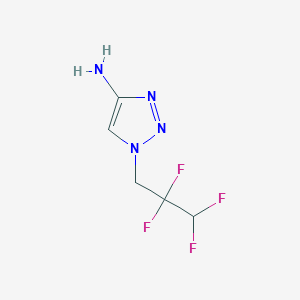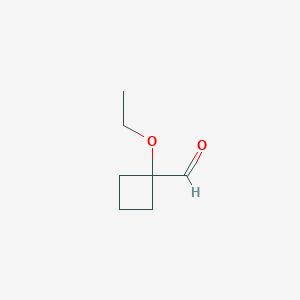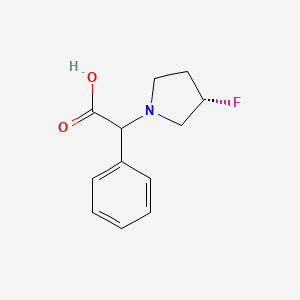
2-((s)-3-Fluoropyrrolidin-1-yl)-2-phenylacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((s)-3-Fluoropyrrolidin-1-yl)-2-phenylacetic acid is a chiral compound that features a fluorinated pyrrolidine ring attached to a phenylacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((s)-3-Fluoropyrrolidin-1-yl)-2-phenylacetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Attachment of the Phenylacetic Acid Moiety: The phenylacetic acid moiety can be introduced through a nucleophilic substitution reaction, where the fluorinated pyrrolidine reacts with a phenylacetic acid derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
2-((s)-3-Fluoropyrrolidin-1-yl)-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
2-((s)-3-Fluoropyrrolidin-1-yl)-2-phenylacetic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and inflammation.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: The compound is used in studies to understand the role of fluorinated pyrrolidines in biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its potential use in the development of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 2-((s)-3-Fluoropyrrolidin-1-yl)-2-phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
3-Fluoropyrrolidine: Lacks the phenylacetic acid moiety, making it less versatile in medicinal chemistry applications.
Phenylacetic Acid: Lacks the fluorinated pyrrolidine ring, resulting in different chemical and biological properties.
2-Phenylpyrrolidine: Similar structure but without the fluorine atom, leading to different reactivity and binding characteristics.
Uniqueness
2-((s)-3-Fluoropyrrolidin-1-yl)-2-phenylacetic acid is unique due to the presence of both the fluorinated pyrrolidine ring and the phenylacetic acid moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C12H14FNO2 |
|---|---|
分子量 |
223.24 g/mol |
IUPAC名 |
2-[(3S)-3-fluoropyrrolidin-1-yl]-2-phenylacetic acid |
InChI |
InChI=1S/C12H14FNO2/c13-10-6-7-14(8-10)11(12(15)16)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,15,16)/t10-,11?/m0/s1 |
InChIキー |
ZLAKPURGNBLUCC-VUWPPUDQSA-N |
異性体SMILES |
C1CN(C[C@H]1F)C(C2=CC=CC=C2)C(=O)O |
正規SMILES |
C1CN(CC1F)C(C2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



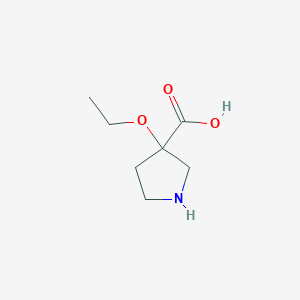
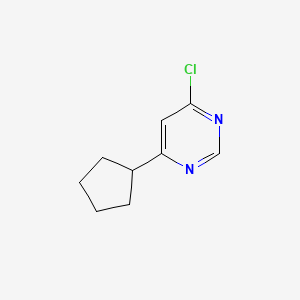
![tert-Butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate](/img/structure/B13067423.png)
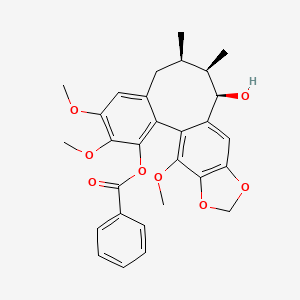
![3-(1,3-Benzothiazol-2-yl)-4-[3-(benzyloxy)-4-methoxyphenyl]but-3-enoicacid](/img/structure/B13067430.png)
